molecular formula C6H10ClN3O B2600691 (6-Methoxypyrazin-2-yl)methanamine hydrochloride CAS No. 2170894-68-3

(6-Methoxypyrazin-2-yl)methanamine hydrochloride

Cat. No.: B2600691
CAS No.: 2170894-68-3
M. Wt: 175.62
InChI Key: PSKVYSJQQZXPLN-UHFFFAOYSA-N
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Description

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3O. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxypyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 6-methoxypyrazine with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 6-Methoxypyrazine

    Reagents: Formaldehyde, Ammonium Chloride

    Conditions: Controlled temperature and pH

The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxypyrazin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (6-Methoxypyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxypyrazin-2-yl)methanol
  • (6-Methoxypyrazin-2-yl)acetic acid
  • (6-Methoxypyrazin-2-yl)amine

Uniqueness

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties. Its methoxy and amine groups allow for versatile chemical reactions, making it valuable in various research applications.

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-6-4-8-3-5(2-7)9-6;/h3-4H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKVYSJQQZXPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170894-68-3
Record name (6-methoxypyrazin-2-yl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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